Carindacillin

概要

説明

カルインダシリンは、カルベニシリン・インダニルとしても知られており、ペニシリン系の抗生物質です。これはカルベニシリンのプロドラッグであり、投与後に活性型であるカルベニシリンに変換されます。 カルインダシリンは、ナトリウム塩として経口投与され、以前はジオシリンという商品名で販売されていました 。 主に前立腺炎や尿路感染症の治療に使用されていました .

2. 製法

合成経路と反応条件: カルインダシリンは、カルベニシリンをインダニルでエステル化することにより合成されます。このプロセスは、カルベニシリンをピリジンなどの塩基の存在下でインダニルクロリドと反応させることを含みます。 この反応は通常、エステル結合の加水分解を防ぐために無水条件下で行われます .

工業的製造方法: カルインダシリンの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高い収率と純度を確保するために、反応条件を慎重に制御することを含みます。 最終生成物は通常、より安定で取り扱いが容易なナトリウム塩として得られます .

準備方法

Synthetic Routes and Reaction Conditions: Carindacillin is synthesized from carbenicillin by esterification with indanyl. The process involves the reaction of carbenicillin with indanyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is usually obtained as the sodium salt, which is more stable and easier to handle .

化学反応の分析

Hydrolysis to Carbenicillin

Carindacillin is hydrolyzed in vivo to its active form, carbenicillin, via esterase-mediated cleavage of the indanyl ester group. This reaction occurs primarily in the small intestine post-absorption .

Reaction Pathway :

-

Kinetics : Hydrolysis is rapid under physiological conditions (pH ~7.4), with complete conversion observed within 1–2 hours .

-

Significance : The prodrug design enhances oral bioavailability, as carbenicillin itself is poorly absorbed .

Beta-Lactam Ring Opening

Like other penicillins, this compound’s beta-lactam ring undergoes nucleophilic attack by bacterial penicillin-binding proteins (PBPs), leading to irreversible acetylation and cell wall synthesis inhibition .

Mechanistic Insights :

-

Target Binding : The β-lactam ring reacts with serine residues in PBPs, forming a stable acyl-enzyme complex .

-

Kinetic Parameters :

This irreversible binding disrupts peptidoglycan cross-linking, causing bacterial cell lysis .

pH-Dependent Degradation

This compound exhibits instability under acidic or alkaline conditions, leading to non-enzymatic degradation:

Degradation Pathways :

-

Acidic Hydrolysis : Protonation of the β-lactam carbonyl facilitates ring opening, forming inactive penicilloic acid derivatives .

-

Alkaline Conditions : Hydroxide ion attack on the β-lactam ring results in similar degradation products .

Stability Data :

| Condition | Half-Life (25°C) |

|---|---|

| pH 1.2 (stomach) | <15 minutes |

| pH 7.4 (intestine) | ~2 hours |

| pH 9.0 | <30 minutes |

Reactivity with Metal Ions

This compound’s carboxylate group chelates divalent cations (e.g., Mg, Ca), potentially reducing antibacterial efficacy in hard water or cation-rich environments .

Implications :

Oxidative Degradation

Exposure to oxidizing agents (e.g., peroxides) leads to sulfoxide formation at the thiazolidine sulfur, rendering the compound inactive .

Reaction :

Enantiomeric Specificity

This compound’s (2S,5R,6R) configuration is critical for binding PBPs. Racemization at C-5 or C-6 abolishes activity .

Structural Analysis :

| Stereocenter | Configuration | Role |

|---|---|---|

| C-2 | S | Carboxylate positioning |

| C-5 | R | β-lactam reactivity |

| C-6 | R | Acyl-enzyme stability |

科学的研究の応用

Pharmacological Profile

Carindacillin is utilized for treating acute and chronic infections of the upper and lower urinary tract, including asymptomatic bacteriuria caused by susceptible strains such as Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa . It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins, thereby exerting its bactericidal effects .

Urinary Tract Infections (UTIs)

This compound is particularly effective against urinary tract infections caused by gram-negative bacteria. Clinical studies have demonstrated its efficacy in treating complicated UTIs and prostatitis. For example, a study indicated that this compound effectively treated infections due to E. coli and other susceptible strains .

Prostatitis Treatment

The compound is indicated for prostatitis caused by susceptible strains of bacteria. Its ability to achieve therapeutic concentrations in the prostate makes it a suitable choice for this condition .

Bacteremia and Sepsis

Although not primarily indicated for bacteremia, this compound has been used off-label in certain cases due to its broad-spectrum activity against gram-negative organisms .

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with chronic bacterial prostatitis showed that treatment with this compound resulted in significant symptom improvement and bacterial eradication rates comparable to other antibiotics .

Case Study 2: Resistance Patterns

In a study assessing antibiotic resistance patterns in UTIs, this compound maintained efficacy against strains resistant to other antibiotics, highlighting its importance as a treatment option in resistant infections .

Comparative Efficacy

| Antibiotic | Indications | Efficacy Against Gram-Negative Bacteria |

|---|---|---|

| This compound | UTIs, Prostatitis | High |

| Carbenicillin | UTIs | Moderate |

| Ticarcillin | Pseudomonas aeruginosa | High |

作用機序

カルインダシリンは、感受性のある細菌における最終的な細胞壁合成を阻害することによりその効果を発揮します。経口投与後、カルインダシリンはカルベニシリンに加水分解され、細菌細胞壁のペニシリン結合タンパク質に結合します。 この結合は、ペプチドグリカン鎖の架橋を阻害し、細菌細胞壁の弱体化と最終的な溶解につながります 。 主要な分子標的は、細菌細胞壁合成に不可欠なペニシリン結合タンパク質です .

類似化合物との比較

カルインダシリンは、β-ラクタム系抗生物質、特にカルボキシペニシリンに属します。類似の化合物には次のものがあります。

カルベニシリン: カルインダシリンの活性型で、非経口投与されます。

チカルシリン: 同様の抗菌活性を示す別のカルボキシペニシリン。

カルフェシリン: カルベニシリンのフェニルエステルで、体内でもカルベニシリンに加水分解されます.

独自性: カルインダシリンの独自性は、経口バイオアベイラビリティにあります。これは、非経口投与する必要があるカルベニシリンと比較して、より容易な投与を可能にします。 これは、カルインダシリンを、細菌感染症の在宅治療におけるより便利な選択肢にします .

生物活性

Carindacillin is a semisynthetic penicillin antibiotic, primarily known for its role as a prodrug of carbenicillin. This compound has been studied extensively for its biological activity, particularly in terms of absorption, pharmacodynamics, and antimicrobial efficacy against various bacterial strains. Below is a detailed examination of its biological activity, supported by research findings, case studies, and relevant data.

Overview of this compound

- Chemical Structure : this compound is the sodium salt of indanyl carbenicillin, with a molecular formula of and a molecular weight of 516.54 g/mol .

- Mechanism of Action : As a beta-lactam antibiotic, this compound exerts its effects by inhibiting the synthesis of bacterial cell walls through binding to penicillin-binding proteins (PBPs), which are crucial for maintaining cell wall integrity in both Gram-positive and Gram-negative bacteria .

Absorption Characteristics

This compound's absorption has been investigated using Caco-2 cell models to simulate intestinal uptake. Key findings include:

- Carrier-Mediated Transport : The absorption of this compound is primarily facilitated by the monocarboxylic acid transport system. This transport mechanism allows for efficient uptake under specific pH conditions .

- Comparison with Parent Drug : Unlike its parent compound, carbenicillin, which is absorbed via passive diffusion, this compound's uptake is significantly enhanced at lower extracellular pH levels .

Data Table: Absorption Studies

| Parameter | This compound (CIPC) | Carbenicillin (CBPC) |

|---|---|---|

| Transport Mechanism | Carrier-mediated | Passive diffusion |

| Optimal pH for Absorption | Lower pH preferred | Neutral pH |

| Absorption Rate | Higher at low pH | Constant across pH |

Antimicrobial Activity

This compound exhibits broad-spectrum antibacterial activity. It has been particularly effective against:

- Gram-negative Bacteria : Including Escherichia coli, Salmonella choleraesuis, and Proteus mirabilis.

- Clinical Efficacy : In clinical evaluations, this compound has shown significant protective effects in animal models against lethal infections caused by these pathogens .

Case Study: Efficacy Against Urinary Tract Infections

A randomized controlled trial assessed the efficacy of this compound in preventing urinary tract infections following transrectal prostate biopsy. The study involved 63 patients and demonstrated a reduction in infection rates when prophylactic this compound was administered .

Research Findings

- In Vitro Studies : Research indicates that this compound maintains antimicrobial activity through hydrolysis to its active form, carbenicillin, which is critical for its therapeutic effects .

- Pharmacodynamics : The drug's effectiveness has been linked to its ability to penetrate bacterial cell walls efficiently and inhibit cell wall synthesis effectively, leading to bacterial lysis .

- Safety Profile : While generally well-tolerated, side effects may include allergic reactions typical of beta-lactam antibiotics. Monitoring is essential in patients with known allergies to penicillins .

特性

CAS番号 |

35531-88-5 |

|---|---|

分子式 |

C26H26N2O6S |

分子量 |

494.6 g/mol |

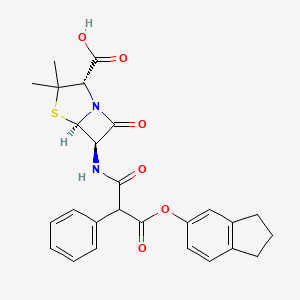

IUPAC名 |

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |

InChIキー |

JIRBAUWICKGBFE-MNRDOXJOSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Key on ui other cas no. |

35531-88-5 |

同義語 |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。